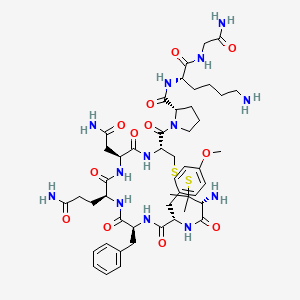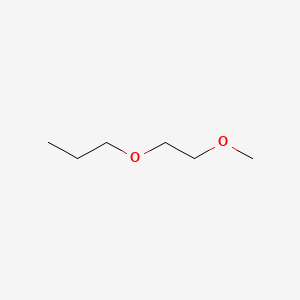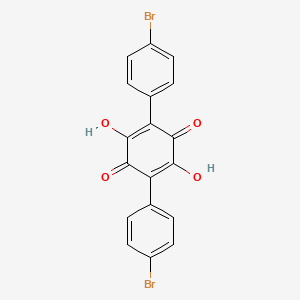
2,5-Bis(4-bromophenyl)-3,6-dihydroxybenzo-1,4-quinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(4-bromophenyl)-3,6-dihydroxybenzo-1,4-quinone is an organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a quinone core substituted with bromophenyl and hydroxy groups, which contribute to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4-bromophenyl)-3,6-dihydroxybenzo-1,4-quinone typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by oxidation and functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and oxidation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(4-bromophenyl)-3,6-dihydroxybenzo-1,4-quinone undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinone derivatives.
Reduction: It can be reduced to hydroquinone derivatives under specific conditions.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can replace the bromine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted phenyl compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
2,5-Bis(4-bromophenyl)-3,6-dihydroxybenzo-1,4-quinone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2,5-Bis(4-bromophenyl)-3,6-dihydroxybenzo-1,4-quinone exerts its effects involves interactions with various molecular targets and pathways. The compound’s quinone core can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The bromophenyl groups may enhance its binding affinity to specific proteins or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(4-bromophenyl)-p-xylene: Shares the bromophenyl groups but differs in the core structure, leading to different chemical and biological properties.
2,5-Bis(4-cyanophenyl)-furan: Another compound with similar substituents but a different core, used in different applications.
Uniqueness
2,5-Bis(4-bromophenyl)-3,6-dihydroxybenzo-1,4-quinone is unique due to its combination of bromophenyl and hydroxy groups on a quinone core, providing a distinct set of chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.
Properties
CAS No. |
28293-17-6 |
|---|---|
Molecular Formula |
C18H10Br2O4 |
Molecular Weight |
450.1 g/mol |
IUPAC Name |
2,5-bis(4-bromophenyl)-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C18H10Br2O4/c19-11-5-1-9(2-6-11)13-15(21)17(23)14(18(24)16(13)22)10-3-7-12(20)8-4-10/h1-8,21,24H |
InChI Key |
BCQTUZLLEOJZLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C(=C(C2=O)O)C3=CC=C(C=C3)Br)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



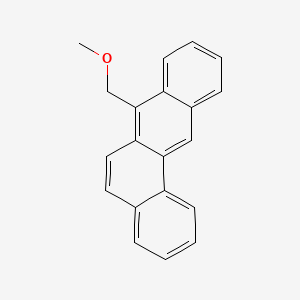
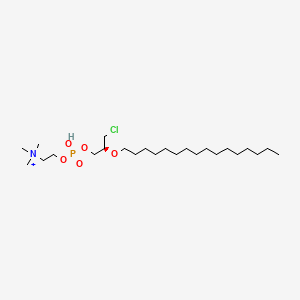
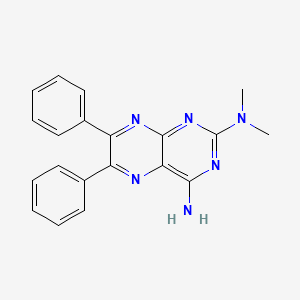
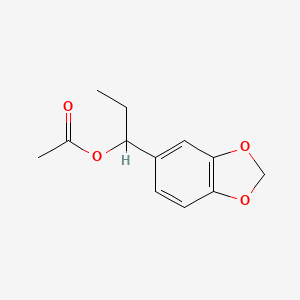
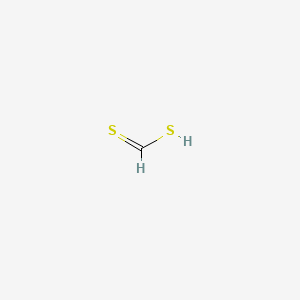
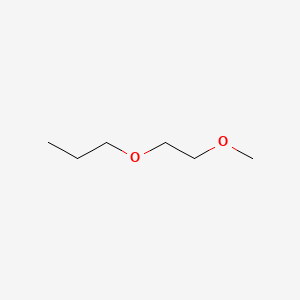
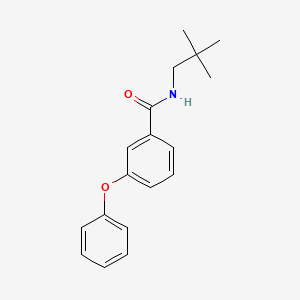
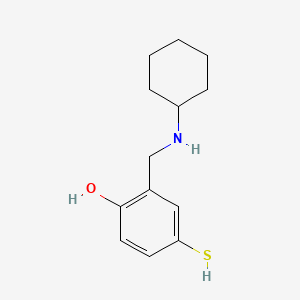
![5-methyl-6-oxa-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),8-dien-2-one](/img/structure/B12793694.png)
